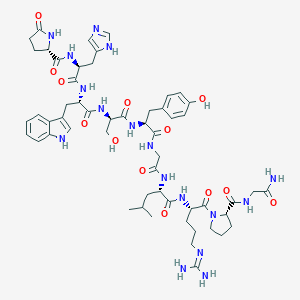

H-Pyr-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2

Vue d'ensemble

Description

This peptide is a potent synthetic long-acting agonist of Gonadotropin-Releasing Hormone (GnRH) with D-tryptophan substitution at residue 6 . It mediates central control of reproduction by binding to GnRH receptors on pituitary gonadotropes and stimulating secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Physical And Chemical Properties Analysis

The molecular weight of this peptide is 1371.5 g/mol . Other physical and chemical properties such as solubility, stability, and half-life would depend on factors like pH, temperature, and the presence of other compounds.

Applications De Recherche Scientifique

Role in Schizophrenia Treatment

D-Serine, a component of the compound, has been found to play a significant role in the pathogenesis and therapy of treatment-resistant schizophrenia . The glutamate theory of schizophrenia suggests that neurotransmission dysfunction caused by glutamate N-methyl-D-aspartate receptors (NMDARs) may represent a primary deficiency in this mental disorder and play an important role in the development of treatment-resistant schizophrenia . D-Serine and D-Aspartate are direct NMDAR agonists and may be involved in modulating the functional activity of dopaminergic neurons .

Neurotransmitter Regulation

D-Serine is a neurotransmitter that regulates signaling in the cerebral cortex and is involved in memorization and learning . This suggests that (D-Ser4)-LHRH could potentially have applications in cognitive enhancement or the treatment of cognitive disorders.

Analytical Applications

The compound has been used in the development of improved analytical methods . For example, an LC-MS/MS-based method for determining D-serine in human serum was developed and validated using a triazole-bonded silica-packed column after pre-column fluorescence derivatization . This method can be useful for D-serine determination in human serum in clinical research .

Role in Amino Acid Metabolism

D-Serine is involved in amino acid metabolism in human health and disease . It plays a biological role in the normal functioning of the central nervous system (CNS) and in the pathogenesis of treatment-resistant schizophrenia .

Potential Role in Disease-Modifying Therapy

D-Serine and D-Aspartate, components of the compound, are considered promising components of a nutritive disease-modifying therapy for treatment-resistant schizophrenia . This suggests that (D-Ser4)-LHRH could potentially be used in the development of new therapeutic strategies.

Role in NMDA Receptor Signaling

D-Serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor . This suggests that (D-Ser4)-LHRH could potentially have applications in modulating NMDA receptor signaling, which is implicated in a variety of neurological and psychiatric disorders.

Mécanisme D'action

Target of Action

(D-Ser4)-LHRH, also known as H-Pyr-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the pituitary gland. These receptors play a crucial role in the regulation of reproduction .

Mode of Action

The compound binds to the GnRH receptors, triggering a cascade of intracellular events. This leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones are essential for the regulation of the reproductive system .

Biochemical Pathways

The binding of (D-Ser4)-LHRH to its receptor activates several biochemical pathways, including the phospholipase C pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of intracellular calcium and activation of protein kinase C, respectively, which ultimately result in the release of LH and FSH .

Pharmacokinetics

The pharmacokinetics of (D-Ser4)-LHRH involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys . The compound’s bioavailability is influenced by factors such as route of administration, dose, and individual patient characteristics.

Result of Action

The molecular and cellular effects of (D-Ser4)-LHRH’s action include the stimulation of LH and FSH release, which in turn regulate the function of the ovaries in females and testes in males. This can lead to effects such as ovulation in females and spermatogenesis in males .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (D-Ser4)-LHRH. Factors such as temperature, pH, and presence of other substances can affect the stability of the compound. Additionally, individual patient factors such as age, sex, health status, and genetic factors can influence the compound’s efficacy .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSAKCOAKORKW-ANBUGBOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H75N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(D-Ser4)-LHRH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)